

# 5-trans U-46619 chemical structure and properties

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## Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B15603602

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An in-depth technical guide to the chemical structure, properties, and biological activity of **5-trans U-46619**.

## Introduction

**5-trans U-46619** is a synthetic analog of the prostaglandin endoperoxide PGH<sub>2</sub> and a specific stereoisomer of the well-characterized thromboxane A<sub>2</sub> (TXA<sub>2</sub>) mimetic, U-46619.<sup>[1]</sup> While often found as a minor impurity in commercial preparations of its cis-isomer, **5-trans U-46619** is biologically active in its own right.<sup>[1][2]</sup> Its primary mechanism of action is agonism of the thromboxane A<sub>2</sub> receptor (TP receptor), which mediates physiological responses such as platelet aggregation and smooth muscle contraction.<sup>[1][3]</sup>

Additionally, it has been identified as an inhibitor of microsomal prostaglandin E<sub>2</sub> synthase (mPGES-1), a key enzyme in the inflammatory cascade.<sup>[4][5]</sup> This dual activity makes it a compound of interest for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and the signaling pathways it modulates.

## Chemical Structure and Properties

The defining feature of **5-trans U-46619** is the trans (or E) configuration of the double bond at the fifth position of the heptenoic acid side chain. This distinguishes it from its more common (5Z) isomer, U-46619.<sup>[1]</sup>

- IUPAC Name: (5E)-7-((1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl)hept-5-enoic acid[1]
- Synonyms: 5,6-trans U-46619[5]
- CAS Number: 330796-58-2[1][3][5]

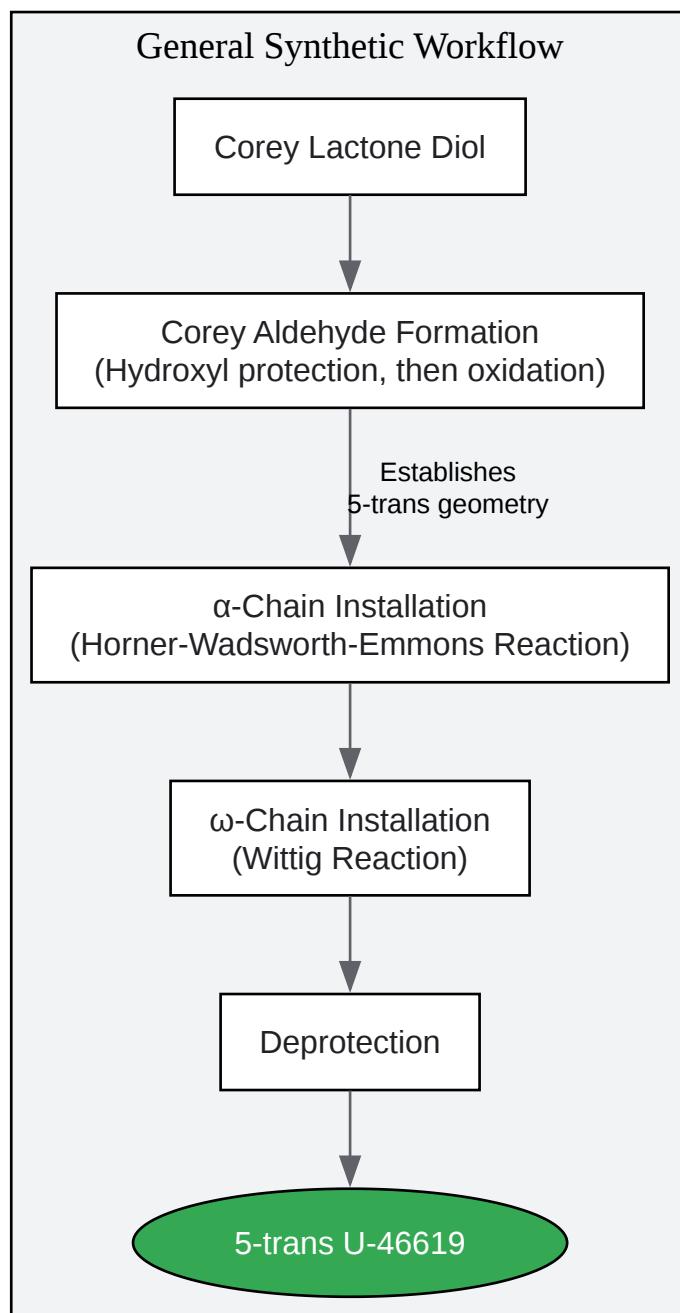
## Physicochemical Data

The following table summarizes and compares the key physicochemical properties of **5-trans U-46619** and its parent compound, U-46619.

Property	5-trans U-46619	U-46619 (5-cis isomer)
CAS Number	330796-58-2[1]	56985-40-1[1]
Molecular Formula	C <sub>21</sub> H <sub>34</sub> O <sub>4</sub> [1][3][5]	C <sub>21</sub> H <sub>34</sub> O <sub>4</sub> [1][6]
Molecular Weight	350.5 g/mol [1][3]	350.49 g/mol [1][7][8]
Purity	Typically ≥98%[1]	Typically ≥98%[1][8][9]
Solubility	DMF: 50 mg/ml[1][5]DMSO: 50 mg/ml[1][5]Ethanol: 50 mg/ml[1][5]	DMF: 100 mg/ml[1][10]DMSO: 100 mg/ml[1][10]Ethanol: 100 mg/ml[1][10]

## Synthesis Outline

The synthesis of **5-trans U-46619** typically begins with the well-established intermediate, the Corey lactone diol.[11] The key step for achieving the desired stereochemistry is the installation of the  $\alpha$ -chain using a Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high E-selectivity, thereby producing the trans double bond.[11]



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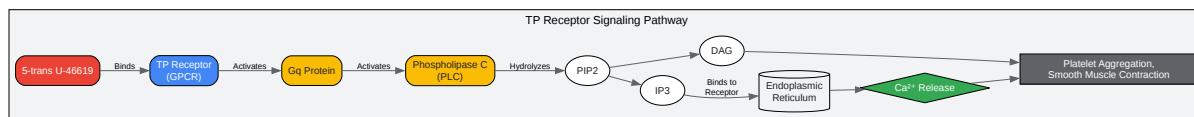
Caption: General synthetic workflow for **5-trans U-46619**.

## Mechanism of Action

### Thromboxane A2 (TP) Receptor Agonism

As a thromboxane A2 mimetic, **5-trans U-46619** exerts its primary biological effects by activating TP receptors, which are G-protein coupled receptors (GPCRs).[1][12] The TP receptor predominantly couples to the Gq alpha subunit, initiating a well-defined signaling cascade that results in increased intracellular calcium levels.[1][2]

- Receptor Binding: **5-trans U-46619** binds to and activates the TP receptor on the cell surface.
- G-Protein Activation: The activated receptor stimulates the Gq protein, causing it to exchange GDP for GTP.[1]
- PLC Activation: The G<sub>q</sub> subunit activates Phospholipase C (PLC).[1][2]
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]
- Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca<sup>2+</sup> into the cytosol.[1]
- Cellular Response: The resulting sharp increase in intracellular Ca<sup>2+</sup>, along with the action of DAG, activates downstream effectors like Protein Kinase C (PKC) and RhoA/Rho-kinase, leading to physiological responses such as platelet aggregation and smooth muscle contraction.[2][13]



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Caption: Signaling cascade following TP receptor activation.

## Microsomal Prostaglandin E2 Synthase (mPGES-1) Inhibition

In addition to its agonist activity, **5-trans U-46619** has been shown to inhibit microsomal prostaglandin E2 synthase (mPGES-1).[4][5] This enzyme is responsible for the final step in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[4] The inhibitory potency of the 5-trans isomer is reported to be approximately half that of the 5-cis version.[4] This off-target activity is a crucial consideration for researchers, as its presence could confound results in studies related to prostaglandin synthesis.[4]

## Pharmacological Data

Quantitative data for **5-trans U-46619** is limited compared to its well-studied isomer. The table below presents the known inhibitory potency against mPGES-1 and includes EC<sub>50</sub> values for U-46619 for context on TP receptor-mediated activities.

Compound	Assay / Target	Species	EC <sub>50</sub> / IC <sub>50</sub> Value
5-trans U-46619	mPGES-1 Inhibition	Not Specified	~30 μM (IC <sub>50</sub> )[4]
U-46619	Platelet Shape Change	Human	4.8 nM (EC <sub>50</sub> )[10]
U-46619	Platelet Aggregation	Human	82 nM (EC <sub>50</sub> )[10]
U-46619	Platelet Aggregation	Human	1.31 μM (EC <sub>50</sub> )[6]
U-46619	Serotonin Release	Human	0.536 μM (EC <sub>50</sub> )[6][14]
U-46619	TP Receptor Agonism	Not Specified	35 nM (EC <sub>50</sub> )[6][12]

## Key Experimental Protocols

### Protocol: mPGES-1 Enzymatic Inhibition Assay

This protocol outlines a general method to determine the IC<sub>50</sub> value of **5-trans U-46619** against mPGES-1.[4]

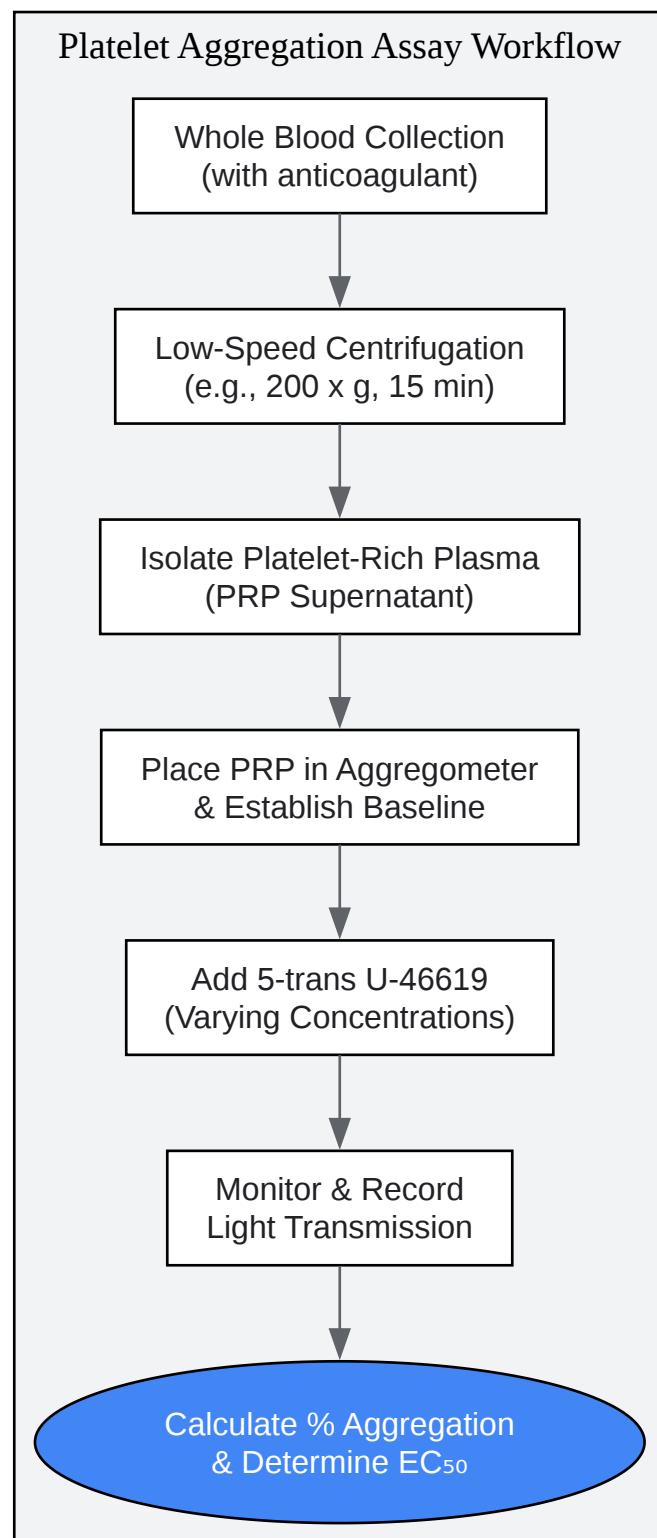
- Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer), a solution of reduced glutathione (GSH), and dilutions of the mPGES-1 enzyme. Prepare a stop solution (e.g., containing ferric chloride) to terminate the reaction.
- Compound Incubation: In a microtiter plate, add the reaction buffer, GSH, and varying concentrations of **5-trans U-46619** (or a vehicle control like DMSO). Pre-incubate this mixture with the diluted mPGES-1 enzyme for approximately 15 minutes at 4°C.[4]
- Reaction Initiation: Start the enzymatic reaction by adding the substrate, PGH2, to each well. [4]
- Reaction Incubation: Allow the reaction to proceed for a short, fixed duration (e.g., 60 seconds) at a controlled temperature (e.g., 25°C).[4]
- Reaction Termination: Halt the reaction by adding the stop solution to each well.[4]
- PGE2 Quantification: Measure the amount of PGE2 produced, typically using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
- Data Analysis: Plot the percentage of mPGES-1 inhibition against the logarithm of the inhibitor concentration to construct a dose-response curve. From this curve, calculate the IC<sub>50</sub> value, which is the concentration of **5-trans U-46619** required to inhibit PGE2 production by 50%. [4]

## Protocol: Platelet Aggregation Assay

This functional assay measures the ability of a TP receptor agonist like **5-trans U-46619** to induce the aggregation of platelets.[2]

- Preparation of Platelet-Rich Plasma (PRP): Draw whole human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.[2]
- Baseline Measurement: Transfer an aliquot of PRP to a cuvette in a light transmission aggregometer. Allow the sample to stabilize to obtain a baseline reading of light transmission.

- Agonist Addition: Add varying concentrations of **5-trans U-46619** to the PRP in the cuvette.
- Aggregation Monitoring: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The aggregometer records this increase in light transmission over time.
- Data Analysis: The maximum aggregation percentage is calculated for each concentration. This data is used to generate a dose-response curve and determine the EC<sub>50</sub> value for platelet aggregation.



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